4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Descripción general
Descripción
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one, also known as TPOXX, is a synthetic antiviral drug that is used to treat smallpox. It was developed by SIGA Technologies and was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of smallpox. TPOXX is a potent inhibitor of the orthopoxvirus family, which includes smallpox, monkeypox, and cowpox viruses.
Mecanismo De Acción
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one inhibits the viral replication of orthopoxviruses by targeting the viral DNA polymerase. It acts by binding to a specific site on the DNA polymerase, which prevents the enzyme from synthesizing new viral DNA. This leads to the inhibition of viral replication and the eventual death of the virus.
Biochemical and Physiological Effects
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with peak concentrations reached within 2 hours of administration. 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one is primarily metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one include its potent antiviral activity against orthopoxviruses, including smallpox. It is also well-tolerated and has minimal toxicity in animal studies. However, the limitations of 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one include its specificity for orthopoxviruses, which limits its use against other viral infections. Additionally, there is limited data on the use of 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one in immunocompromised patients.
Direcciones Futuras
Future research on 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one could focus on its potential use in combination with other antiviral drugs for the treatment of orthopoxvirus infections. Additionally, studies could investigate the use of 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one for the prevention of smallpox in high-risk populations, such as healthcare workers and military personnel. Finally, research could explore the potential use of 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one for the treatment of other viral infections.
Aplicaciones Científicas De Investigación
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been extensively studied for its antiviral activity against orthopoxviruses, including smallpox. In preclinical studies, 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to be effective against a range of orthopoxviruses, including monkeypox and cowpox viruses. In clinical trials, 4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one has been shown to be effective in the treatment of smallpox.
Propiedades
IUPAC Name |
4-hydroxy-3,4,5-trimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-10(8-5-4-6-12-7-8)11(2,15)13(3)9(14)16-10/h4-7,15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBGKMYICPYDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)C)(C)O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,4,5-trimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.